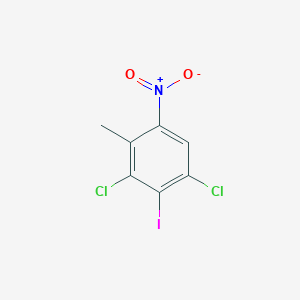
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂INO₂ It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene typically involves multiple steps, including halogenation, nitration, and iodination of a benzene derivative. One common method involves the following steps:
Halogenation: Chlorination of a methyl-substituted benzene derivative to introduce chlorine atoms at the 1 and 3 positions.
Nitration: Nitration of the chlorinated compound to introduce a nitro group at the 5 position.
Iodination: Iodination of the nitrated compound to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogen atoms or functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
科学研究应用
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2-methyl-5-nitrobenzene
- 1,3-Dichloro-2-iodo-5-nitrobenzene
- 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene
Uniqueness
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
属性
分子式 |
C7H4Cl2INO2 |
|---|---|
分子量 |
331.92 g/mol |
IUPAC 名称 |
1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |
InChI 键 |
OAUDPZGZOZNUIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


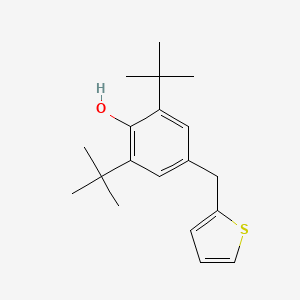

![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
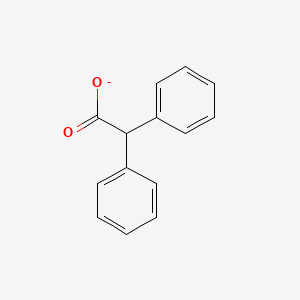
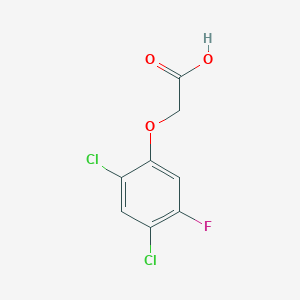
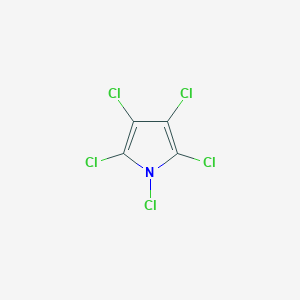
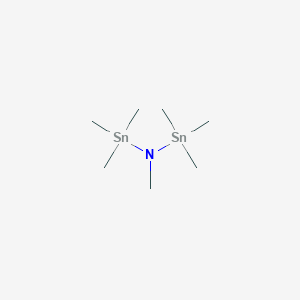



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)



